molecular formula C8H9BrN2O3 B567769 4-Bromo-5-ethoxy-2-nitroaniline CAS No. 1242336-59-9

4-Bromo-5-ethoxy-2-nitroaniline

Cat. No.: B567769
CAS No.: 1242336-59-9
M. Wt: 261.075
InChI Key: VZUYPQXQCGVAFU-UHFFFAOYSA-N
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Description

4-Bromo-5-ethoxy-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O3 It is characterized by the presence of a bromine atom, an ethoxy group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethoxy-2-nitroaniline typically involves a multi-step process starting from commercially available precursors. One common route includes:

    Nitration: The nitration of an appropriate precursor, such as 4-bromo-2-ethoxyaniline, using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The bromination of an intermediate compound using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethoxy-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid, hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-Bromo-5-ethoxy-2-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the aniline ring.

Scientific Research Applications

4-Bromo-5-ethoxy-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound is used in studies involving enzyme inhibition and protein labeling.

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylaniline: Similar structure but with a methyl group instead of an ethoxy group.

    2-Bromo-5-nitroaniline: Similar structure but without the ethoxy group.

Uniqueness

4-Bromo-5-ethoxy-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical reactivity and potential applications that differ from its analogs. The presence of the ethoxy group can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

4-bromo-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUYPQXQCGVAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681481
Record name 4-Bromo-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-59-9
Record name 4-Bromo-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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